molecular formula C15H13N3O3S B588371 trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate CAS No. 1228182-54-4

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate

Cat. No. B588371
CAS RN: 1228182-54-4
M. Wt: 318.365
InChI Key: BEZZFPOZAYTVHN-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of carbamates, such as trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate, can be achieved through the capture of CO2 by amines . This reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .


Chemical Reactions Analysis

The chemical reactions involving carbamates, such as trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate, often involve the capture of CO2 by amines . This reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which can actively transfer the carboxylate group to various substrates .

Scientific Research Applications

Extended-Release Drug Formulation

Fenbendazole sulfoxide-d3 has been studied for its potential in the development of extended-release drug formulations. By incorporating this compound into polyethylene oxide (PEO)/polycaprolactone (PCL) blend-based matrices, researchers aim to create formulations that release the drug over an extended period . This approach is particularly beneficial for treating ruminants, where multiple dosing regimens can be cumbersome.

Cancer Research

The compound has shown promise in cancer research, particularly in the repositioning of fenbendazole as an anti-cancer agent. Studies have explored its effects on microtubular polymerization inhibition and glucose uptake blockade, which can lead to reduced glycogen stores and decreased ATP formation in susceptible parasites . This mechanism is being investigated for its potential therapeutic effects against cancer.

Veterinary Medicine

In veterinary medicine, fenbendazole sulfoxide-d3 is used as an anthelmintic drug for in-feed medication in pigs. It has been observed to induce cytochrome P450 isozymes, which are involved in the metabolism of xenobiotics in the liver . This application is crucial for maintaining the health of livestock by controlling parasitic infections.

Research on Drug-Induced Enzyme Induction

This compound is instrumental in researching drug-induced enzyme induction, particularly how continuous administration can affect the hepatic metabolism of drugs. Such studies are essential for understanding drug interactions and optimizing dosing regimens to avoid adverse effects .

Mechanism of Action

Target of Action

Fenbendazole Sulfoxide-d3 primarily targets β-tubulin , a protein that is part of the microtubules in the cells of parasites . Microtubules play a crucial role in cell division, motility, and intracellular trafficking .

Mode of Action

Fenbendazole Sulfoxide-d3 selectively blocks the synthesis of microtubules by binding to β-tubulin . This action disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death .

Biochemical Pathways

The compound’s action on β-tubulin disrupts the normal functioning of microtubules, affecting various cellular pathways. It has been suggested that Fenbendazole Sulfoxide-d3 might enhance the activity of p53 , a potent tumor suppressor in our bodies . It also inhibits glucose uptake, reducing the number of GLUT transporters and inhibiting the enzyme hexokinase 2, crucial for cancer cell survival .

Pharmacokinetics

Studies on fenbendazole suggest that the sulphone metabolite predominates in plasma following administration . The combined area under the plasma curve (AUC) for active benzimidazole moieties following oral administration of Fenbendazole was found to be higher in unfed horses than in fed horses .

Result of Action

The binding of Fenbendazole Sulfoxide-d3 to β-tubulin disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death . This mode of action makes it effective against both adult and larval stages of many parasitic worms .

Action Environment

The efficacy of Fenbendazole Sulfoxide-d3 could be improved by administration to unfed animals and coadministration with piperonyl-butoxide . The environment, including the nutritional status of the host, can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZFPOZAYTVHN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746822
Record name (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228182-54-4
Record name (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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